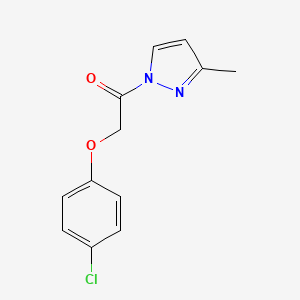
(S)-tert-Butyl (4-(2-amino-3-methylbutanamido)cyclohexyl)(ethyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-tert-Butyl (4-(2-amino-3-methylbutanamido)cyclohexyl)(ethyl)carbamate is a complex organic compound that features a cyclohexyl ring substituted with an amide and carbamate functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-Butyl (4-(2-amino-3-methylbutanamido)cyclohexyl)(ethyl)carbamate typically involves multiple steps:
Formation of the Amide Bond: The initial step involves the reaction of an amine with a carboxylic acid derivative to form the amide bond. This can be achieved using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like N,N-diisopropylethylamine (DIPEA).
Cyclohexyl Ring Functionalization: The cyclohexyl ring is functionalized by introducing the amide and carbamate groups. This step may involve protecting group strategies to ensure selective reactions.
Carbamate Formation: The final step involves the formation of the carbamate group by reacting the amine with tert-butyl chloroformate in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amide and carbamate functional groups.
Reduction: Reduction reactions can target the carbonyl groups in the amide and carbamate, potentially converting them to alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group, where the tert-butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: Products may include oxidized derivatives such as carboxylic acids or N-oxides.
Reduction: Reduced products may include primary or secondary amines.
Substitution: Substituted carbamates with different alkyl or aryl groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (S)-tert-Butyl (4-(2-amino-3-methylbutanamido)cyclohexyl)(ethyl)carbamate is used as a building block for the synthesis of more complex molecules. Its functional groups allow for further derivatization and incorporation into larger molecular frameworks.
Biology and Medicine
In biological and medicinal research, this compound may be investigated for its potential as a drug candidate. Its structural features suggest it could interact with biological targets such as enzymes or receptors, making it a candidate for therapeutic applications.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of (S)-tert-Butyl (4-(2-amino-3-methylbutanamido)cyclohexyl)(ethyl)carbamate would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The amide and carbamate groups could form hydrogen bonds or other interactions with the active sites of these targets, influencing their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (S)-Benzyl (4-(2-amino-3-methylbutanamido)cyclohexyl)(ethyl)carbamate
- (S)-Benzyl (4-(2-amino-3-methylbutanamido)cyclohexyl)carbamate
Uniqueness
(S)-tert-Butyl (4-(2-amino-3-methylbutanamido)cyclohexyl)(ethyl)carbamate is unique due to the presence of the tert-butyl group, which can influence its steric and electronic properties. This can affect its reactivity and interactions with biological targets, potentially leading to different pharmacological profiles compared to similar compounds.
Eigenschaften
Molekularformel |
C18H35N3O3 |
|---|---|
Molekulargewicht |
341.5 g/mol |
IUPAC-Name |
tert-butyl N-[4-[(2-amino-3-methylbutanoyl)amino]cyclohexyl]-N-ethylcarbamate |
InChI |
InChI=1S/C18H35N3O3/c1-7-21(17(23)24-18(4,5)6)14-10-8-13(9-11-14)20-16(22)15(19)12(2)3/h12-15H,7-11,19H2,1-6H3,(H,20,22) |
InChI-Schlüssel |
ZGUQEAYRRWXYIK-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(C1CCC(CC1)NC(=O)C(C(C)C)N)C(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(1S,11S)-1-hydroxy-2,11-dimethyl-7-methylidene-6-oxo-5,14-dioxatricyclo[9.2.1.04,8]tetradeca-2,12-dien-9-yl] 2-methylpropanoate](/img/structure/B14797338.png)
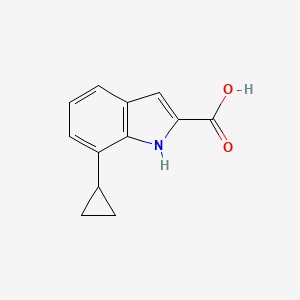
![Acetic acid, 2-cyano-2-(6-oxaspiro[4.5]dec-9-ylidene)-, methyl ester](/img/structure/B14797344.png)
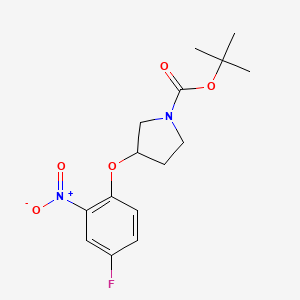
![N-({4-[ethyl(phenyl)sulfamoyl]phenyl}carbamothioyl)biphenyl-4-carboxamide](/img/structure/B14797349.png)
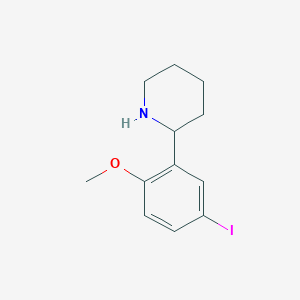
![4-[5-(4-chloro-1-ethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]aniline](/img/structure/B14797372.png)
![Diethylamine (E)-3'-((1-(3,4-dimethylphenyl)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)diazenyl)-2'-hydroxy-[1,1'-biphenyl]-3-carboxylate](/img/structure/B14797383.png)
![N'-[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]cyclohexanecarbohydrazide](/img/structure/B14797385.png)
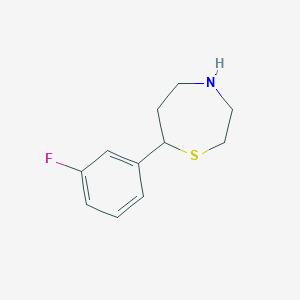
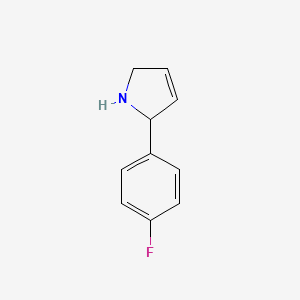
![Tert-butyl 3-[benzyl(phenylmethoxycarbonyl)amino]-4-hydroxypyrrolidine-1-carboxylate](/img/structure/B14797412.png)
![9-[5-(hydroxymethyl)oxolan-2-yl]-5H-purin-6-one](/img/structure/B14797419.png)
